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Compound of Interest

Compound Name: 1-methyl-5-nitro-2(1H)-pyridinone

Cat. No.: B187757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-methyl-5-nitro-2(1H)-pyridinone. Due to the absence of publicly available,

experimentally verified spectra, this document presents predicted data based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS). These predicted values serve as a valuable reference for the

identification and characterization of this compound.

Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-methyl-5-nitro-2(1H)-
pyridinone.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.90 d 1H H-6

~8.20 dd 1H H-4

~6.50 d 1H H-3

~3.60 s 3H N-CH₃
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Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~160.0 C=O (C-2)

~145.0 C-6

~140.0 C-5

~125.0 C-4

~110.0 C-3

~40.0 N-CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~1680 Strong C=O stretch

~1520 Strong Asymmetric NO₂ stretch

~1350 Strong Symmetric NO₂ stretch

~1600, ~1480 Medium C=C stretch (aromatic)

~3100-3000 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

Predicted as a solid (KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

154 100 [M]⁺ (Molecular Ion)

124 40 [M - NO]⁺

108 60 [M - NO₂]⁺

81 30 [M - NO₂ - HCN]⁺

54 20 [C₃H₄N]⁺

Predicted via Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-5-nitro-2(1H)-pyridinone
in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-

64 scans).

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 45-60 degrees.

Set a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of

carbon nuclei.

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural

abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts relative to TMS.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR unit.

Sample Application: Place a small amount of the solid 1-methyl-5-nitro-2(1H)-pyridinone
sample directly onto the ATR crystal.

Pressure Application: Apply consistent pressure to the sample using the instrument's

pressure clamp to ensure good contact with the crystal.

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.
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Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam

(typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 1-methyl-5-nitro-2(1H)-pyridinone.
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Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and have

not been experimentally verified. This information is intended for educational and research

guidance purposes only. For definitive characterization, experimental verification is required.

To cite this document: BenchChem. [Spectroscopic Data of 1-methyl-5-nitro-2(1H)-
pyridinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187757#spectroscopic-data-for-1-methyl-5-nitro-2-
1h-pyridinone-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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